![molecular formula C19H26N4OS B5659512 4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659512.png)
4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
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Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the condensation of thiosemicarbazide derivatives, as seen in the formation of 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-benzothiazole derivatives from dodecanoyl thiosemicarbazide derivatives (Hemdan et al., 2016). Similar synthetic strategies may be applicable for the target compound, leveraging precursor molecules and strategic functional group transformations.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including the target compound, can be elucidated through various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the characterization of a related benzothiazole derivative, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, involved detailed spectroscopic analysis to confirm its structure (Ha et al., 2009).
Chemical Reactions and Properties
Benzothiazole compounds are known for their diverse chemical reactivity, enabling a range of chemical transformations. For example, the synthesis of novel benzothiazole derivatives through a microwave-assisted, solvent-free method showcased the potential for efficient and environmentally friendly reactions (Bhoi et al., 2016).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as phase behavior and thermal properties, can be significant for their practical applications. The study on 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate revealed its smectic A phase, indicating its potential as a liquid crystalline material (Ha et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the application scope of benzothiazole derivatives. For instance, the antimicrobial activity of certain benzothiazole compounds highlights their potential in medicinal chemistry (Soni et al., 2010).
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-10-ethyl-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-3-22-11-10-19(9-8-17(22)24)14-23(13-12-21(19)2)18-20-15-6-4-5-7-16(15)25-18/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVXMPLWXWYUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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